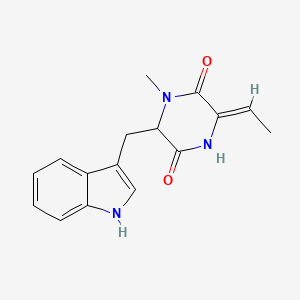
TDD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Transdermal drug delivery (TDD) is a method of administering medications through the skin. This approach offers several advantages over traditional routes such as oral or injectable methods, including avoiding first-pass metabolism, reducing systemic side effects, and providing controlled release of the drug .
Preparation Methods
The preparation of transdermal drug delivery systems involves various synthetic routes and reaction conditions. Common methods include the use of lipid-based systems, hydrogels, and nanocarriers to enhance drug permeation and skin penetration . Industrial production methods often involve the development of patches, gels, and microneedles, which are designed to deliver the drug effectively through the skin .
Chemical Reactions Analysis
Transdermal drug delivery systems undergo various chemical reactions to enhance drug delivery. These reactions include:
Oxidation and Reduction: These reactions can modify the drug’s chemical structure to improve its stability and efficacy.
Substitution Reactions: These reactions can introduce functional groups that enhance the drug’s ability to penetrate the skin.
Common Reagents and Conditions: Reagents such as lipids, surfactants, and polymers are commonly used. .
Major Products: The major products formed from these reactions are typically stable drug formulations that can be effectively delivered through the skin.
Scientific Research Applications
Transdermal drug delivery systems have a wide range of scientific research applications:
Chemistry: Used to study the interactions between drugs and skin components.
Biology: Applied in the delivery of biological molecules such as peptides and proteins.
Medicine: Used for the treatment of various conditions, including pain management, hormone replacement therapy, and smoking cessation
Industry: Employed in the development of cosmetic products and vaccines.
Mechanism of Action
The mechanism of action of transdermal drug delivery systems involves the penetration of the drug through the stratum corneum, the outermost layer of the skin. This process is facilitated by permeation enhancers, which disrupt the lipid matrix of the stratum corneum, allowing the drug to pass through . Molecular targets and pathways involved include the interaction with skin lipids and proteins, which help in the absorption and distribution of the drug .
Comparison with Similar Compounds
Transdermal drug delivery systems can be compared with other drug delivery methods such as oral and injectable routes. The uniqueness of TDD lies in its ability to provide controlled and sustained release of the drug, reduce systemic side effects, and improve patient compliance . Similar compounds include lipid-based drug delivery systems, microneedles, and nanocarriers .
Properties
CAS No. |
55062-34-5 |
|---|---|
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(3Z)-3-ethylidene-6-(1H-indol-3-ylmethyl)-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C16H17N3O2/c1-3-12-16(21)19(2)14(15(20)18-12)8-10-9-17-13-7-5-4-6-11(10)13/h3-7,9,14,17H,8H2,1-2H3,(H,18,20)/b12-3- |
InChI Key |
LIHMCRDYZWJENE-BASWHVEKSA-N |
SMILES |
CC=C1C(=O)N(C(C(=O)N1)CC2=CNC3=CC=CC=C32)C |
Isomeric SMILES |
C/C=C\1/C(=O)N(C(C(=O)N1)CC2=CNC3=CC=CC=C32)C |
Canonical SMILES |
CC=C1C(=O)N(C(C(=O)N1)CC2=CNC3=CC=CC=C32)C |
Synonyms |
tryptophan-dehydrobutyrine diketopiperazine tryptophandehydrobutyrine diketopiperazine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















